molecular formula C9H20Cl2N2 B14792004 (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

Cat. No.: B14792004
M. Wt: 227.17 g/mol
InChI Key: LZYNXDHZUSSVLA-UHFFFAOYSA-N
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Description

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride typically involves the formation of the piperazine ring followed by the introduction of the cyclobutyl and methyl groups. One common method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking the action of a natural ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is unique due to its specific structural features, including the cyclobutyl and methyl groups attached to the piperazine ring. These features may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

1-cyclobutyl-3-methylpiperazine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-11(6-5-10-8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

LZYNXDHZUSSVLA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2CCC2.Cl.Cl

Origin of Product

United States

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